5-Benzyl 1-ethyl 5-azaspiro[2.3]hexane-1,5-dicarboxylate
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Overview
Description
5-Benzyl 1-ethyl 5-azaspiro[23]hexane-1,5-dicarboxylate is a synthetic organic compound with the molecular formula C16H19NO4 It belongs to the class of azaspiro compounds, which are characterized by a spiro-connected nitrogen atom within a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl 1-ethyl 5-azaspiro[2.3]hexane-1,5-dicarboxylate typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor, such as a diester or a diketone, in the presence of a base.
Introduction of the Benzyl and Ethyl Groups: The benzyl and ethyl groups are introduced through alkylation reactions using benzyl bromide and ethyl iodide, respectively, in the presence of a strong base like sodium hydride.
Esterification: The final step involves the esterification of the carboxylic acid groups using an alcohol, such as methanol or ethanol, in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques like crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the benzyl group, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the ester groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Conversion of ester groups to primary alcohols.
Substitution: Introduction of alkyl or aryl groups at the nitrogen atom.
Scientific Research Applications
5-Benzyl 1-ethyl 5-azaspiro[2.3]hexane-1,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a scaffold for the development of bioactive molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with unique structural and functional properties.
Mechanism of Action
The mechanism of action of 5-Benzyl 1-ethyl 5-azaspiro[2.3]hexane-1,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic core and the presence of the benzyl and ethyl groups allow the compound to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-tert-butyl 1-ethyl 5-azaspiro[2.4]heptane-1,5-dicarboxylate
- 5-(tert-butyl) 1-ethyl 5-azaspiro[2.3]hexane-1,5-dicarboxylate
Uniqueness
5-Benzyl 1-ethyl 5-azaspiro[23]hexane-1,5-dicarboxylate is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-O-benzyl 2-O-ethyl 5-azaspiro[2.3]hexane-2,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-2-20-14(18)13-8-16(13)10-17(11-16)15(19)21-9-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKYROCXWWTSSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC12CN(C2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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